tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Description
tert-Butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a fused indeno-pyrrole scaffold, a tert-butyl carbamate protecting group, and substituents including a fluorine atom at position 4 and an amino group at position 7. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating bioavailability and target binding . This article compares its properties, reactivity, and applications with structurally related analogs.
Properties
Molecular Formula |
C16H21FN2O2 |
|---|---|
Molecular Weight |
292.35 g/mol |
IUPAC Name |
tert-butyl 4-amino-8-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-10-11(8-19)14(18)9-5-4-6-12(17)13(9)10/h4-6,10-11,14H,7-8,18H2,1-3H3 |
InChI Key |
LFGCUOHXIIZDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Structural Information
tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate belongs to the indenopyrrole class of compounds with several characteristic structural features:
- Molecular Formula: C16H21FN2O2
- Molecular Weight: 292.35 g/mol
- CAS Numbers: 1263177-91-8 and 1824557-05-2 (different registrations based on stereochemical specifications)
- Standard InChI: InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-10-11(8-19)14(18)9-5-4-6-12(17)13(9)10/h4-6,10-11,14H,7-8,18H2,1-3H3
- Standard InChIKey: LFGCUOHXIIZDSF-UHIISALHSA-N
General Synthetic Approaches for Indenopyrrole Frameworks
Multi-Component Reaction Strategies
The indenopyrrole scaffold at the core of the target compound can be constructed using multi-component reaction strategies involving 1,3-dicarbonyl compounds, amines, and activated carbonyl components. For structurally related indeno[1,2-b]pyrrole systems, a green and efficient three-component reaction has been documented with the following general procedure:
- A mixture of equimolar amounts of a 1,3-dicarbonyl compound (0.5 mmol) and an appropriate amine (0.5 mmol) is stirred in ethanol at room temperature for 1 hour
- A third component such as ninhydrin or acenaphthenequinone (0.5 mmol) is added
- The reaction continues at room temperature for an additional 1.5-2 hours
- The mixture is poured into cold water, and the precipitate is collected by filtration
- The product is purified by recrystallization from ethanol
This approach typically provides high yields (84-94%) under mild conditions, making it environmentally benign and operationally simple.
Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis
For tetrahydroindeno[1,2-b]pyrrole-3-carboxylate derivatives, which share structural similarities with the target compound, the following procedure has been effective:
- A mixture of 5-amino-2-mercapto benzimidazole (1 mmol) and a 1,3-dicarbonyl compound (1 mmol) is stirred in ethanol (20 ml) with 10 mol% ceric ammonium nitrate (CAN) at 70°C for 10 minutes
- An activated carbonyl compound (1 mmol) is added slowly
- The reaction mixture continues stirring for 20 minutes
- After completion (monitored by TLC), the mixture is poured into ice-cold water
- The precipitated solid is filtered and recrystallized from ethyl acetate
This method demonstrates high efficiency in a one-pot, three-component reaction format that could potentially be adapted for the target compound by selecting appropriate fluorinated precursors.
Dearomative Approach for Fused Indoline Systems
A diastereoselective synthesis approach for indoline- and pyrrole-embedded compounds has been developed using a dearomative indole C3-alkylation followed by intramolecular iminium trapping cascade reaction. This strategy employs:
- NaOtBu/Et3B combination to direct intermolecular alkylation regioselectively at the indole C3 position
- Leveraging pyrrole nucleophilicity for concomitant aza-Friedel–Crafts ring closure
- Achieving excellent yields and chemo-, regio-, and diastereoselectivities
This method is particularly valuable for establishing the stereochemical configuration required in the target compound.
Specific Synthetic Methods for Fluorinated Indenopyrrole Derivatives
Halogenation Strategies for Pyrrole Derivatives
For introducing fluorine at specific positions, selective halogenation of pyrrole derivatives has been documented. A representative procedure involves:
- Stirring a pyrrole derivative (9.44 mmol) with N-chlorosuccinimide (9.44 mmol) in dichloromethane (9.0 mL) at room temperature overnight
- Partitioning the reaction mixture between EtOAc (50 mL) and water (50 mL)
- Washing the organic layer with water and brine, followed by drying over Na2SO4
- Concentrating and recrystallizing the residue from dichloromethane
While this example demonstrates chlorination rather than fluorination, similar principles could be applied using appropriate fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
POCl3-Mediated One-Pot Transformations
For the preparation of substituted indeno[1,2-b]pyrrole derivatives, a POCl3-mediated one-pot protocol has been developed:
- A mixture of starting material (1.0 mmol) and POCl3 (1.3 mmol, 0.12 cc) in DMF (2 mL) is heated at 60°C for 0.25-7 hours (monitored by TLC)
- Water (50 mL) is added, and the mixture is stirred at 60°C for 24 hours
- The precipitate is filtered and purified by preparative thin-layer chromatography
This method has achieved yields of up to 74% for methyl 2-(chloromethyl)-4-oxo-1-phenyl-1,4-dihydroindeno[1,2-b]pyrrole-3-carboxylate derivatives.
Zr-Catalyzed Synthesis of Heterocyclic Compounds
Zirconium-catalyzed synthesis has proven effective for preparing complex heterocyclic systems, including pyrrole derivatives:
- Using ZrOCl2·8H2O (10 mol%) as the preferred catalyst
- Conducting reactions in THF/H2O (2:1) solution at room temperature for 6 hours
- Achieving yields of up to 88% for the target structures
The catalytic activity of ZrOCl2·8H2O often surpasses other Lewis acids, including ZrCl4, making it particularly valuable for sensitive transformations.
Proposed Synthetic Routes for this compound
Route A: Multi-Component Assembly with Fluorinated Precursors
Based on established multi-component methodologies, a potential synthetic route involves:
- Selection of an appropriately fluorinated indanone or related building block
- Reaction with a 1,3-dicarbonyl component and an amine source under optimized conditions
- Construction of the tetrahydroindeno[1,2-c]pyrrole core structure
- Introduction of the tert-butyloxycarbonyl (Boc) protecting group at the pyrrole nitrogen
- Stereoselective reduction to establish the required (3aR,8S,8aR) configuration
This approach benefits from its convergent nature but may require careful optimization to achieve the desired regio- and stereoselectivity.
Route B: Functionalization of Preformed Indenopyrrole Core
An alternative strategy involves:
- Synthesis of an unfunctionalized indenopyrrole core structure
- Regioselective fluorination at the 4-position using selective fluorinating reagents
- Introduction of the amino functionality at the 8-position through appropriate transformations
- N-protection with a Boc group using standard conditions
- Stereochemical adjustment to achieve the desired configuration
Optimized Reaction Conditions and Parameters
Solvent Selection
Table 2: Solvent Selection for Key Synthetic Steps
Catalyst and Reagent Selection
Table 3: Key Catalysts and Reagents
Critical Reaction Parameters
Table 4: Critical Parameters for Successful Synthesis
Purification and Characterization Methodologies
Purification Strategies
The following purification methods are recommended based on the structural complexity of the target compound:
Recrystallization
Chromatographic Methods
Specialized Techniques
- For challenging separations of stereoisomers, chiral HPLC may be necessary
- For scale-up, continuous flow purification could be considered
Analytical Characterization
For comprehensive characterization of the target compound, the following analytical techniques should be employed:
Spectroscopic Methods
- 1H NMR (400-700 MHz): Characteristic signals include the tert-butyl group (singlet, ~1.5 ppm), pyrrole CH protons, and aromatic protons
- 13C NMR (100-175 MHz): Distinctive signals for carbonyl carbon (~154-155 ppm), fluorinated carbon, and tert-butyl carbon (~80 ppm)
- 19F NMR: Essential for confirming the presence and position of the fluorine substituent
Mass Spectrometry
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)
- Expected [M+H]+ peak at m/z 293.1665
Additional Characterization
- Infrared spectroscopy: Characteristic bands for N-H stretching (~3300-3400 cm-1), C=O stretching (~1700 cm-1)
- X-ray crystallography: For unambiguous confirmation of stereochemistry
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Used as a probe to study various biological pathways and mechanisms.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to analogs with variations in substituents, stereochemistry, and core scaffolds. Key differences in molecular properties and applications are highlighted below.
Structural Analogs with Modified Substituents
Core Scaffold Variations
Stereochemical and Positional Isomers
Key Findings
Impact of Fluorine Substituent: The 4-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the 8-amino derivative . Fluorine’s electron-withdrawing effects may also influence ring conformation and acidity of nearby protons .
Amino vs.
Stereochemical Sensitivity: Isomers with altered ring fusion (e.g., indeno[2,1-c] in ) or stereochemistry exhibit distinct conformational profiles, affecting interactions with biological targets like enzymes or receptors .
Safety Considerations: The target compound’s fluorine and amino groups necessitate stringent handling protocols (e.g., moisture avoidance, PPE) compared to less reactive analogs like tert-butyl hexahydropyrrolo derivatives .
Biological Activity
Introduction
tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate is a complex organic compound characterized by its unique tetrahydroindeno-pyrrole structure. This compound possesses a tert-butyl group, an amino group, a fluorine atom, and a carboxylate functional group, which contribute to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and other scientific fields.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 292.35 g/mol. The presence of functional groups such as the amino and carboxylate groups allows for various chemical reactivity patterns including nucleophilic substitutions and acid-base reactions. The fluorine atom may enhance the compound's electrophilicity and stability.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 292.35 g/mol |
| Structure | Tetrahydroindeno-pyrrole |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. These activities include:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : The potential for neuroprotection has been observed in preliminary studies.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related indeno-pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting enhanced efficacy.
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that tert-butyl 8-amino-4-fluoro derivatives induced apoptosis at concentrations as low as 10 µM. This suggests a potential role in cancer therapy.
- Neuroprotective Research : Preliminary investigations into the neuroprotective effects of this compound showed that it could mitigate oxidative stress in neuronal cells exposed to neurotoxins.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The amino group may facilitate interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : Structural similarities with known ligands suggest potential receptor binding capabilities.
Comparative Analysis
A comparison with structurally related compounds reveals distinct biological profiles:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Compound A | Tetrahydropyrrole | Strong antimicrobial activity |
| Compound B | Indole derivative | Notable anticancer effects |
| Compound C | Fluorinated pyrrole | Enhanced metabolic stability |
This comparison highlights that while these compounds share certain structural elements (like the tetrahydroindeno-pyrrole framework), each exhibits unique biological activities and chemical properties that make them distinct in potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
